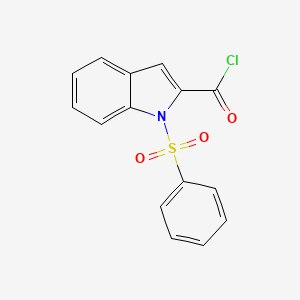

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride

説明

1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride is a chemical compound that is part of the indole family . The indole ring framework is a heterocyclic system found in many natural products . This compound is a useful synthetic intermediate, which has been used in the preparation of bouchardatine, a natural occurring alkaloid isolated from the rutaecarpine family . It has also been used to synthesize bis(1H-indol-2-yl)methanones, potent inhibitors of FLT3 receptor tyrosine kinase .

Synthesis Analysis

The synthetic intermediate is usually synthesized from indole, which is treated with benzenesulfonyl chloride under basic conditions, and further formylated at the 2-position by sequential treatment with lithium diisopropyl amide and dimethyl-formamide .Molecular Structure Analysis

The N atom in the pyrrole ring of the indole moiety is pyramidal (bond-angle sum = 350.0) and the phenyl ring of the phenylsulfonyl motif forms a dihedral angle of 76.24 (7) with the mean plane of the indole ring system .Chemical Reactions Analysis

The reactivity of the 3,5-bis (trifluoromethyl)phenyl sulfonyl group has been exploited in other functionalization reactions upon activation of the C–S bond under Pd catalysis .科学的研究の応用

Medicinal Chemistry Anti-HIV Agents

Indole derivatives have been reported to possess anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents through molecular docking studies .

Plant Biology Plant Hormones

Indole compounds, such as indole-3-acetic acid, play a crucial role as plant hormones, produced by the degradation of tryptophan in higher plants. This suggests that “1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride” could be explored for its applications in plant growth and development studies .

3. Organic Synthesis: Protecting Group in Metalation The phenylsulfonyl group is commonly used as a protecting group for selective C2 metalation of indoles, indicating that our compound of interest could serve a similar purpose in synthetic chemistry for the functionalization of indole structures .

将来の方向性

The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

For instance, they can undergo metalation reactions, where a metal atom is introduced into a molecule . In the case of 1-(Phenylsulfonyl)indole, it has been found to undergo selective C2-lithiation .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, affecting various biochemical pathways .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature for optimal stability .

特性

IUPAC Name |

1-(benzenesulfonyl)indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDUSWMIZCDHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379900 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342405-28-1 | |

| Record name | 1-(Phenylsulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

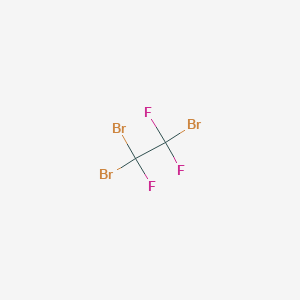

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)